molecular formula C7H5ClFNS B2868691 4-Chloro-2-fluorobenzothioamide CAS No. 1343722-88-2

4-Chloro-2-fluorobenzothioamide

Cat. No. B2868691
CAS RN: 1343722-88-2
M. Wt: 189.63
InChI Key: NEPXTWOYNKUFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluorobenzothioamide is a chemical compound with the molecular formula C7H5ClFNS . It is used in laboratory chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.64 . The related compound 4-Chloro-2-fluorophenylboronic acid is a solid with an appearance of white . It has a melting point range of 233.5 - 235.5 °C / 452.3 - 455.9 °F and a boiling point of 289.2 °C / 552.6 °F at 760mmHg .

Scientific Research Applications

4-Chloro-2-fluorobenzothioamide has a variety of scientific research applications. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of peptides, proteins, and other biomolecules. Additionally, it is used in the synthesis of organic compounds, such as heterocyclic compounds, polymers, and dyes.

Mechanism of Action

4-Chloro-2-fluorobenzothioamide acts as an intermediate in the synthesis of various organic compounds. It is an electron-rich, aromatic compound that can react with other molecules to form covalent bonds. It is also used in the synthesis of peptides, proteins, and other biomolecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not known to cause any adverse reactions in humans.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-fluorobenzothioamide in lab experiments include its low cost and availability, its high reactivity, and its ability to form covalent bonds with other molecules. The limitations of using this compound include its instability in the presence of light and heat, and its potential for forming unwanted side products.

Future Directions

For the use of 4-Chloro-2-fluorobenzothioamide in scientific research include its use in the synthesis of new pharmaceuticals, agrochemicals, and other compounds. Additionally, it could be used in the synthesis of peptides, proteins, and other biomolecules. It could also be used in the synthesis of organic compounds, such as heterocyclic compounds, polymers, and dyes. Finally, it could be used in the development of new methods for organic synthesis.

Synthesis Methods

4-Chloro-2-fluorobenzothioamide is synthesized via a two-step reaction. The first step involves the reaction of 2-fluorobenzoyl chloride with thiourea, which forms this compound. The second step involves the reaction of this compound with sodium hydroxide, which forms the desired this compound product.

Safety and Hazards

4-Chloro-2-fluorobenzothioamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-chloro-2-fluorobenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPXTWOYNKUFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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